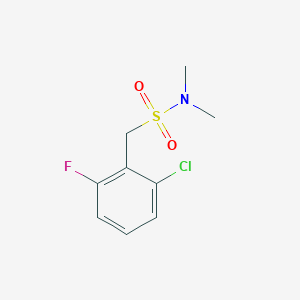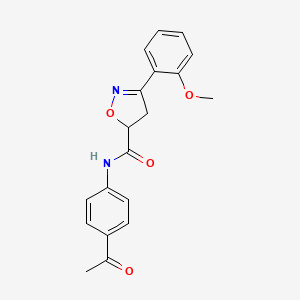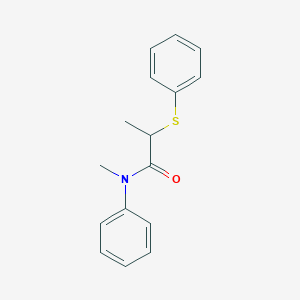
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide
Descripción general
Descripción
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide, commonly known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that is widely used in medicinal chemistry and drug discovery research.
Mecanismo De Acción
CDMS is a sulfonamide derivative that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. CDMS inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This disruption in the acid-base balance results in the inhibition of cancer cell growth and reduction of inflammation.
Biochemical and Physiological Effects:
CDMS has been shown to have a significant impact on various physiological processes. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. CDMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMS has several advantages as a research tool. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions and has a long shelf life. However, CDMS has some limitations as well. It is a potent inhibitor of carbonic anhydrase, which is present in various tissues and organs. This can lead to unwanted side effects and toxicity in vivo. Therefore, careful consideration should be given to the dosage and administration of CDMS in animal studies.
Direcciones Futuras
There are several future directions for CDMS research. One potential area of investigation is its use as a diagnostic tool for cancer detection. CDMS has been shown to selectively inhibit the growth of cancer cells, making it a potential imaging agent for cancer diagnosis. Another area of research is the development of CDMS-based drugs for the treatment of inflammatory diseases. CDMS has been shown to reduce inflammation in animal models, making it a potential candidate for the development of anti-inflammatory drugs.
Conclusion:
In conclusion, CDMS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use as a drug candidate in cancer, inflammation, and infectious diseases. CDMS acts as a carbonic anhydrase inhibitor, leading to a disruption in the acid-base balance and inhibition of cancer cell growth and reduction of inflammation. CDMS has several advantages as a research tool, but careful consideration should be given to the dosage and administration in animal studies. There are several future directions for CDMS research, including its use as a diagnostic tool for cancer detection and the development of CDMS-based drugs for the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
CDMS has been extensively studied for its potential use as a drug candidate in various therapeutic areas such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CDMS has also been investigated for its antibacterial and antifungal activities.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(2)15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQCPIIWHGTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4710747.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4710752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4710755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4710777.png)

![5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4710790.png)


![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-3-piperidinecarboxamide](/img/structure/B4710823.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
![4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4710846.png)